3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic aromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and a benzonitrile moiety at position 2. This structure combines electron-withdrawing (bromo, nitrile) and π-conjugated systems, making it a promising scaffold for medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H8BrN3 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
3-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H |
InChI Key |
SHRKMDVMFJNJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
The key intermediate for the target compound is 6-bromoimidazo[1,2-a]pyridine , which can be synthesized by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild conditions.
Method Overview (Based on Patent CN103788092A)
- Starting materials: 2-amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution.
- Catalyst/Base: Alkali such as sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
- Solvent: Water, ethanol, methanol, or Virahol.
- Reaction conditions: Stirring at 25–50 °C for 2–24 hours.
- Workup: Concentration, extraction with ethyl acetate, washing with water, drying over anhydrous sodium sulfate, rotary evaporation.
- Purification: Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).
- Yields: Approximately 72% isolated yield reported.
- Product characteristics: Off-white crystals with melting point around 76.5–78.0 °C.
Typical Reaction Parameters
| Parameter | Value/Range |
|---|---|
| 2-amino-5-bromopyridine | 51.9 g (300 mmol) |
| 40% Monochloroacetaldehyde | 70.7 g (360 mmol) |
| Sodium bicarbonate | 30.2 g (360 mmol) |
| Solvent | Ethanol, 66.9 g |
| Temperature | 55 °C |
| Reaction time | 5 hours |
| Product yield | 72.0% |
This method is noted for mild reaction conditions, ease of operation, stable product quality, and high purity.
Functionalization to 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
The next step involves coupling the 6-bromoimidazo[1,2-a]pyridine core with a benzonitrile substituent at the 3-position. While direct literature on this exact compound is limited, synthesis of related 2-arylimidazo[1,2-a]pyridines provides a valuable precedent.
Two-Component Cyclization Using Phenacyl Bromides
- General approach: Cyclization of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Solvent: Aqueous ethanol (1:1 v/v), a green solvent.
- Conditions: Room temperature, reaction time around 6 hours.
- Yields: 65–94% depending on substituents.
- Scope: Electron-withdrawing groups such as bromine and cyano on phenacyl bromides are well tolerated.
- Mechanism: Formation of pyridinium salt intermediate, followed by intramolecular cyclization and elimination steps.
This method can be adapted to prepare 3-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile by using 2-amino-5-bromopyridine and 3-cyanophenacyl bromide as starting materials.
Reaction Summary
| Component | Example |
|---|---|
| 2-Aminopyridine derivative | 2-amino-5-bromopyridine |
| Phenacyl bromide | 3-cyanophenacyl bromide (for benzonitrile group) |
| Catalyst | DBU |
| Solvent | Aqueous ethanol (1:1) |
| Temperature | Room temperature |
| Reaction time | 6 hours |
| Yield | Estimated 70–80% (based on analogues) |
This protocol offers a facile, green, and efficient route to 2-arylimidazo[1,2-a]pyridines with diverse substitution patterns including bromine and cyano groups.
Alternative Synthetic Strategies
Other synthetic routes for imidazo[1,2-a]pyridines involve:
- Three-component aza-Friedel–Crafts reactions: Using imidazo[1,2-a]pyridines, aldehydes, and amines catalyzed by Lewis acids such as Y(OTf)3 to introduce alkyl groups at the C3 position. This method is efficient but less directly applicable to benzonitrile substitution.
- Substrate scope expansion: Various substituted 2-aminopyridines and phenacyl bromides have been used to synthesize related compounds with high yields and functional group tolerance.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of 6-bromoimidazo[1,2-a]pyridine | 2-amino-5-bromopyridine + 40% monochloroacetaldehyde, alkali, 25–50 °C, 2–24 h | Sodium bicarbonate or other bases, ethanol or water | ~72 | Mild, easy, high purity |
| Cyclization to 2-arylimidazo[1,2-a]pyridine | 2-amino-5-bromopyridine + 3-cyanophenacyl bromide, DBU catalyst, aqueous ethanol, room temp, 6 h | DBU, aqueous ethanol | 70–80* | Green solvent, broad substrate scope |
| Alternative C3 functionalization | Three-component aza-Friedel–Crafts, Lewis acid catalysis | Y(OTf)3 catalyst, aldehydes, amines | Not directly reported | Useful for other C3 substitutions |
*Estimated yield extrapolated from related phenacyl bromide substrates bearing electron-withdrawing groups.
Research Notes and Considerations
- The initial formation of 6-bromoimidazo[1,2-a]pyridine is well-documented with reproducible conditions and scalable procedures.
- The subsequent coupling with 3-cyanophenacyl bromide to introduce the benzonitrile group at the 3-position is logically achieved via DBU-catalyzed cyclization, as demonstrated for similar substrates.
- The use of green solvents such as aqueous ethanol and mild bases aligns with sustainable chemistry goals.
- Purification typically involves recrystallization from ethyl acetate/hexane mixtures.
- Characterization data such as melting points, ^1H NMR, and elemental analysis confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Iodine (I2) and TBHP: Used in the initial synthesis to promote C–C bond cleavage and cyclization.
Microwave Irradiation: A solvent- and catalyst-free method that can be used for the synthesis of imidazo[1,2-a]pyridines.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Scientific Research Applications
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Mechanism of Action
The exact mechanism of action of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile include halogenated, alkylated, and functionalized derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.
Structural and Substituent Variations
Physicochemical and Reactivity Profiles
- Halogen Effects : Bromine in the target compound offers superior leaving-group ability compared to chlorine in the pyridazin analog , facilitating nucleophilic aromatic substitution or metal-catalyzed couplings. The chloro analog, however, may exhibit faster kinetics in certain reactions due to reduced steric bulk .
- Nitrile Functionality : The benzonitrile group in all analogs contributes to high dipole moments (~4.0 D), enhancing crystallinity and intermolecular interactions, as seen in X-ray studies of the chloro derivative .
- Solubility: Morpholino-containing derivatives (e.g., compound 12 in ) demonstrate improved aqueous solubility (logP ~2.5) compared to the lipophilic methyl-substituted analog (logP ~3.1) .
Key Research Findings
- Crystallography: The chloro analog (4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile) crystallizes in a monoclinic system (space group P2₁/c) with a planar imidazo-pyridazine core, highlighting the nitrile’s role in stabilizing molecular packing .
- Reactivity : Bromine in the target compound allows Suzuki-Miyaura coupling with aryl boronic acids, a route less efficient in methyl-substituted analogs due to the absence of a leaving group .
Biological Activity
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazopyridine class, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.
Chemical Structure
The structure of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be represented as follows:
This compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a benzonitrile moiety at the 3-position, which contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Research indicates that 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits significant anticancer activity. It has been shown to interact with various kinases involved in cellular signaling pathways. For instance, studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells by modulating key signaling pathways such as MAPK and PI3K/Akt pathways.
The mechanism through which 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile exerts its effects involves:
- Kinase Inhibition : The compound acts as a kinase inhibitor, which is crucial for regulating cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer properties.
Antibacterial Activity
In addition to its anticancer effects, this compound has shown promising antibacterial activity against several strains of bacteria. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| P. aeruginosa | 100 |
These results suggest that 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile could serve as a lead compound for developing new antibacterial agents.
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cell lines revealed that treatment with 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 30 µM.
- Antibacterial Screening : In another investigation focusing on bacterial pathogens, the compound demonstrated strong inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted its potential as an alternative treatment option amid rising antibiotic resistance.
Structure-Activity Relationship (SAR)
The biological activity of 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be linked to its structural features:
Key Structural Features:
- Bromine Substitution : The presence of bromine enhances the reactivity and binding affinity to biological targets.
- Imidazo[1,2-a]pyridine Core : This core structure is known for its role as a pharmacophore in many biologically active compounds.
Q & A
Basic: What are effective synthetic routes for 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile?
Methodological Answer:
A common approach involves palladium-catalyzed cross-coupling reactions . For example, microwave-assisted Suzuki-Miyaura coupling between 6-bromo-3-iodoimidazo[1,2-a]pyridine and 3-cyanophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the target compound. This method achieves high regioselectivity and purity (~75% yield after column chromatography) . Alternative routes include one-pot multicomponent reactions using imidazo[1,2-a]pyridine precursors and benzonitrile derivatives under ultrasound irradiation, which reduces reaction time .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization typically involves:
- ¹H/¹³C NMR : To confirm regiochemistry of bromine and benzonitrile substitution (e.g., aromatic protons at δ 7.5–8.5 ppm for imidazo[1,2-a]pyridine and nitrile carbon at ~115 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₈BrN₃: 322.99, observed: 323.0) .
- FT-IR : Confirms nitrile group absorption at ~2220 cm⁻¹ .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
The compound exhibits kinase inhibitory activity , particularly against c-KIT , a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs). Biochemical assays (e.g., ADP-Glo™ Kinase Assay) show IC₅₀ values <100 nM for mutant c-KIT isoforms. The bromine at position 6 enhances binding affinity by occupying a hydrophobic pocket in the kinase domain .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key optimizations include:
- Catalyst Screening : Pd(OAc)₂/XPhos systems increase coupling efficiency compared to Pd(PPh₃)₄ .
- Solvent Effects : Using DMF/H₂O (9:1) improves solubility of boronic acid intermediates .
- Microwave Assistance : Reduces reaction time from 24h to 2h with comparable yields (75% vs. 68%) .
Contradictions in yield data (e.g., 52–78% across studies) may arise from impurities in starting materials or inconsistent catalyst activation .
Advanced: How do structural modifications (e.g., bromo vs. methyl substituents) affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Bromine at Position 6 : Enhances c-KIT inhibition by 10-fold compared to methyl-substituted analogs (IC₅₀: 50 nM vs. 500 nM) due to improved hydrophobic interactions .
- Benzonitrile vs. Benzamide : The nitrile group increases metabolic stability (t₁/₂ >6h in microsomal assays) but reduces solubility, necessitating formulation adjustments .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may stem from:
- Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) or kinase isoforms tested .
- Compound Purity : HPLC purity thresholds (>95% vs. 90%) significantly impact activity .
Resolution Strategies :
Advanced: What analytical methods ensure compound stability and purity during storage?
Methodological Answer:
- HPLC-PDA : Monitors degradation products (e.g., de-bromination under light exposure) .
- Thermogravimetric Analysis (TGA) : Determines hygroscopicity, which affects crystalline stability (decomposition onset >200°C) .
- Long-Term Stability : Store at -20°C under argon; avoid DMSO stock solutions >6 months .
Advanced: How to study interactions between the compound and c-KIT at the molecular level?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in c-KIT’s ATP-binding pocket (PDB: 1T46). The bromine interacts with Val654, while the nitrile forms a hydrogen bond with Asp810 .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 12 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits (e.g., FLT3 inhibition at >1 µM) .
- Proteolysis-Targeting Chimeras (PROTACs) : Degrade c-KIT selectively by linking the compound to E3 ligase ligands .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Prodrug Approaches : Replace nitrile with amidoxime to enhance solubility .
- Metabolic Soft Spots : Introduce deuterium at benzonitrile’s ortho position to slow CYP3A4-mediated oxidation .
- Co-crystallization Studies : Guide substitutions (e.g., fluorophenyl groups) to optimize binding without sacrificing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
